molecular formula C21H26N2O3S B2497972 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 954640-85-8

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No. B2497972
CAS RN: 954640-85-8
M. Wt: 386.51
InChI Key: BMOBEVYLLOSYOM-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide, also known as IQ-1S, is a small molecule compound that has been gaining attention in the scientific community due to its potential applications in various fields, including cancer research and drug discovery.

Mechanism of Action

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide inhibits β-catenin activity by binding to a specific site on the protein, preventing its interaction with other proteins and thereby inhibiting its downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anticancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and to have anti-inflammatory properties. Additionally, this compound has been found to have neuroprotective effects, protecting neurons against damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide in lab experiments is its specificity for β-catenin inhibition, which allows for targeted inhibition of this protein without affecting other signaling pathways. Additionally, this compound has been found to have low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research on N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide. One area of interest is its potential use in combination therapies for cancer treatment, particularly in combination with other anticancer drugs. Additionally, further research is needed to fully understand the mechanisms underlying this compound's neuroprotective effects, and to explore its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is potential for further optimization of the synthesis method for this compound, to improve its solubility and make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde and 2-nitropropane to form 2,5-dimethoxy-beta-nitrostyrene. The nitro group is then reduced to an amine group using a reducing agent such as sodium borohydride. The resulting amine is then reacted with a ketone, 2-acetylthiophene, to form the final product, this compound.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide has been found to have potential applications in cancer research and drug discovery. It has been shown to inhibit the activity of a protein called β-catenin, which is involved in the development and progression of various types of cancer. Inhibition of β-catenin activity has been linked to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has been found to enhance the activity of certain anticancer drugs, such as paclitaxel and doxorubicin, making them more effective in killing cancer cells.

properties

IUPAC Name

3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15(2)11-12-23-20-9-8-18(14-17(20)7-10-21(23)24)22-27(25,26)19-6-4-5-16(3)13-19/h4-6,8-9,13-15,22H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOBEVYLLOSYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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